molecular formula C17H26O B8710710 2,4-Di-tert-butyl-6-(prop-2-en-1-yl)phenol CAS No. 23473-75-8

2,4-Di-tert-butyl-6-(prop-2-en-1-yl)phenol

Cat. No. B8710710
Key on ui cas rn: 23473-75-8
M. Wt: 246.4 g/mol
InChI Key: OWVOUHLUKQFNJI-UHFFFAOYSA-N
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Patent
US05106611

Procedure details

10 g of 2,4-di-tert-butylallyloxybenzene are heated under nitrogen to 245° C. for 45 minutes. The yellow crude oil is taken up in diisopropyl ether. The ether phase is washed with 3 % sodium hydroxide and then with water. After drying and evaporation of the solvent, the oil obtained (7.6 g) is chromatographed on silica gel 60 (eluent: 80/20 heptane/CH2Cl2). A pale-yellow oil of 2-allyl-4,6-di-tert-butylphenol is obtained (5.4 g, yield =54 %).
Name
2,4-di-tert-butylallyloxybenzene
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[CH:7][C:6]=1[O:15]CC=C)([CH3:4])([CH3:3])[CH3:2].[CH:19](OC(C)C)([CH3:21])[CH3:20]>>[CH2:21]([C:7]1[CH:8]=[C:9]([C:11]([CH3:12])([CH3:13])[CH3:14])[CH:10]=[C:5]([C:1]([CH3:2])([CH3:3])[CH3:4])[C:6]=1[OH:15])[CH:19]=[CH2:20]

Inputs

Step One
Name
2,4-di-tert-butylallyloxybenzene
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)OCC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The ether phase is washed with 3 % sodium hydroxide
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the oil obtained (7.6 g)
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel 60 (eluent: 80/20 heptane/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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